1-ACETYL-N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE
Description
1-ACETYL-N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining a piperidine ring, a cyano group, and a thiophene moiety
Properties
IUPAC Name |
1-acetyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12(22)21-9-7-13(8-10-21)17(23)20-18-15(11-19)14-5-3-2-4-6-16(14)24-18/h13H,2-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPQBWXMLQYJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are both economical and environmentally friendly. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide group can participate in condensation reactions.
Substitution Reactions: The compound can undergo substitution reactions with bidentate reagents to form a variety of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates and various substituted aryl or heteryl amines . Reaction conditions can vary, but solvent-free methods and reactions at elevated temperatures are common .
Major Products
The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Scientific Research Applications
1-ACETYL-N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of novel heterocyclic compounds with potential therapeutic properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s derivatives have shown diverse biological activities, including anti-inflammatory, anti-psychotic, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The cyano and acetyl groups play crucial roles in its biological activity, enabling it to interact with enzymes and receptors in the body . The thiophene moiety also contributes to its pharmacological effects by modulating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
1-ACETYL-N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, a cyano group, and a thiophene moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
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